chemical structure and properties of 3-methyl-2-propan-2-ylphenol
chemical structure and properties of 3-methyl-2-propan-2-ylphenol
A Note to the Researcher: Comprehensive experimental data for 3-methyl-2-propan-2-ylphenol is not extensively available in public literature. This guide has been compiled by integrating the limited specific information with well-established principles of organic chemistry and reasoned extrapolations from closely related isomers to provide a valuable resource for scientific endeavors.
Introduction and Overview
3-methyl-2-propan-2-ylphenol, also known by its IUPAC name 2-tert-butyl-3-methylphenol, is an aromatic organic compound. It belongs to the family of alkylphenols, which are characterized by a hydroxyl group and at least one alkyl substituent attached to a benzene ring. The unique substitution pattern of a methyl group and a bulky tert-butyl group ortho to the hydroxyl moiety suggests distinct steric and electronic properties that can influence its reactivity and biological activity. While not as extensively studied as its isomers, such as thymol, its structure presents intriguing possibilities for applications in medicinal chemistry, materials science, and as a synthetic intermediate.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and potential applications of 3-methyl-2-propan-2-ylphenol, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
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IUPAC Name: 3-methyl-2-propan-2-ylphenol
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Synonyms: 2-tert-Butyl-3-methylphenol, 2-tert-Butyl-m-cresol
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CAS Number: 13037-79-1[1]
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Molecular Formula: C₁₀H₁₄O[2]
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Molecular Weight: 150.22 g/mol [2]
Structure:
Caption: Chemical structure of 3-methyl-2-propan-2-ylphenol.
Physicochemical Properties
Specific experimental data for 3-methyl-2-propan-2-ylphenol is limited. The following table includes predicted values and, for comparison, experimental values for the well-characterized isomer, 5-methyl-2-propan-2-ylphenol (Thymol).
| Property | 3-methyl-2-propan-2-ylphenol (Predicted/Inferred) | 5-methyl-2-propan-2-ylphenol (Thymol) (Experimental) |
| Melting Point | Data not available | 49-51 °C |
| Boiling Point | Data not available | 232 °C[3] |
| Water Solubility | Low (inferred from structure) | 0.9 g/L[3] |
| pKa (acidity) | ~10-11 (inferred from similar phenols) | 10.59 |
| LogP (Octanol/Water Partition Coefficient) | ~3.1 (Predicted)[2] | 3.3[3] |
Proposed Synthesis Protocol: Friedel-Crafts Alkylation of m-Cresol
A plausible and established method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation.[4][5][6] The following protocol outlines a proposed synthesis for 3-methyl-2-propan-2-ylphenol starting from m-cresol and a tert-butylating agent.
Reaction Scheme:
m-Cresol + tert-Butanol (or Isobutylene) --(Acid Catalyst)--> 3-methyl-2-propan-2-ylphenol
Caption: Proposed workflow for the synthesis of 3-methyl-2-propan-2-ylphenol.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in a suitable solvent (e.g., a non-polar solvent like hexane or under solvent-free conditions).
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Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst (e.g., sulfated zirconia), to the reaction mixture while stirring.[7]
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Addition of Alkylating Agent: Gradually add tert-butanol or bubble isobutylene gas through the mixture. The reaction is typically exothermic, and the temperature should be controlled.
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Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully pouring it over ice water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
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Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-methyl-2-propan-2-ylphenol.
Causality Behind Experimental Choices:
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Choice of Catalyst: A strong acid is necessary to protonate the tert-butanol, leading to the formation of a stable tert-butyl carbocation, the electrophile in this reaction. Solid acid catalysts are often preferred for their ease of separation and reduced waste generation.[7]
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Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can lead to the formation of undesired byproducts and isomers.
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Purification Method: Due to the potential for the formation of isomeric products, chromatographic separation is often necessary to obtain a highly pure sample of the desired regioisomer.
Spectroscopic Characteristics (Predicted)
| Spectroscopic Technique | Predicted Key Signals/Features |
| ¹H NMR | - Aromatic protons (3H, multiplets in the range of ~6.5-7.2 ppm).- Phenolic hydroxyl proton (1H, broad singlet, chemical shift dependent on concentration and solvent).- Isopropyl protons (1H, septet, ~3.0-3.4 ppm).- Isopropyl methyl protons (6H, doublet, ~1.2-1.4 ppm).- Methyl protons on the ring (3H, singlet, ~2.2-2.4 ppm). |
| ¹³C NMR | - Aromatic carbons (~110-160 ppm), with the carbon bearing the hydroxyl group being the most downfield.- Quaternary carbon of the isopropyl group (~30-35 ppm).- Isopropyl methyl carbons (~20-25 ppm).- Ring methyl carbon (~15-20 ppm). |
| IR Spectroscopy | - Broad O-H stretching band (~3200-3600 cm⁻¹).- C-H stretching bands for aromatic and aliphatic protons (~2850-3100 cm⁻¹).- C=C aromatic ring stretching bands (~1450-1600 cm⁻¹).- C-O stretching band (~1200-1260 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 150.- A significant fragment ion at m/z = 135, corresponding to the loss of a methyl group ([M-15]⁺). |
Potential Applications in Research and Drug Development
The applications of 3-methyl-2-propan-2-ylphenol are largely inferred from the known activities of other alkylphenols.
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Synthetic Intermediate: Its structure makes it a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be functionalized, and the aromatic ring can undergo further electrophilic substitution, although the steric hindrance from the tert-butyl group will influence the regioselectivity of such reactions.
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Antioxidant Properties: Phenolic compounds are well-known for their antioxidant activity, which arises from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[8][9][10][11] The electron-donating alkyl groups on the ring of 3-methyl-2-propan-2-ylphenol are expected to enhance this property.
Caption: General mechanism of antioxidant activity of phenolic compounds.
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Biological Activity: Many alkylphenols exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and even potential endocrine-disrupting effects.[12][13][14][15] The specific biological profile of 3-methyl-2-propan-2-ylphenol would require dedicated investigation. Its structural similarity to compounds like thymol, which has known antiseptic and anesthetic properties, suggests potential for exploration in these areas.
Safety and Handling
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General Hazards: Alkylphenols can be corrosive and cause severe skin and eye irritation or burns.[16] Inhalation of vapors may cause respiratory tract irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
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- NutritionFacts.org. (2015, April 28). How to Reduce Exposure to Alkylphenols Through Your Diet.
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